molecular formula C14H17FO2 B13075930 Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

Cat. No.: B13075930
M. Wt: 236.28 g/mol
InChI Key: MFNWTIWDYXODJY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C14H17FO2 It is characterized by the presence of a cyclobutyl ring substituted with a 4-fluorophenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boron reagent and a palladium catalyst.

    Esterification: The final step involves the esterification of the cyclobutyl intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate can be compared with similar compounds such as:

  • Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate
  • Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
  • Ethyl 2-(3-(4-methylphenyl)cyclobutyl)acetate

Uniqueness

The presence of the 4-fluorophenyl group imparts unique electronic and steric properties to this compound, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C14H17FO2

Molecular Weight

236.28 g/mol

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate

InChI

InChI=1S/C14H17FO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3

InChI Key

MFNWTIWDYXODJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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